molecular formula C8H8N2O B2670454 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one CAS No. 1857903-01-5

2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2670454
CAS No.: 1857903-01-5
M. Wt: 148.165
InChI Key: YYNDNMMRGFMXJC-UHFFFAOYSA-N
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Description

2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a but-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an alkyne-containing compound. The reaction conditions often include the use of a base such as sodium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a dihydropyridazinone derivative .

Scientific Research Applications

2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core with a but-2-yn-1-yl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-but-2-ynylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-3-7-10-8(11)5-4-6-9-10/h4-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNDNMMRGFMXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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